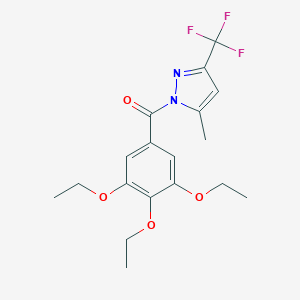![molecular formula C15H14ClNO3 B213638 N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. It has been extensively studied for its potential use as an antiparasitic agent. Furamidine has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease.
Mechanism of Action
Furamidine has been shown to inhibit the growth of parasites by binding to their DNA. It binds to the minor groove of the DNA and interferes with the replication process, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammals. It has been tested in animal models and has shown promising results in the treatment of parasitic diseases without causing significant side effects.
Advantages and Limitations for Lab Experiments
One advantage of furamidine is its low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its synthesis method is complex and requires multiple steps, making it difficult to produce in large quantities.
Future Directions
There are several future directions for furamidine research. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to explore its potential use in combination with other antiparasitic agents to increase its effectiveness. Additionally, further studies are needed to determine the long-term safety and efficacy of furamidine in humans.
Conclusion
Furamidine is a synthetic compound that has shown promising results in the treatment of parasitic diseases. Its mechanism of action involves binding to the DNA of parasites and interfering with the replication process. Furamidine has low toxicity in mammals, making it a potential candidate for further development as an antiparasitic agent. However, its complex synthesis method and limited availability in large quantities are limitations. Further research is needed to optimize its synthesis method and explore its potential use in combination with other antiparasitic agents.
Synthesis Methods
Furamidine can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with allyl bromide in the presence of a base to form 4-chlorophenyl allyl ether. This intermediate is then reacted with furfural in the presence of a catalyst to form N-allyl-5-(4-chlorophenoxy)-2-furfuraldehyde. The final step involves the reaction of this intermediate with ammonia to form furamidine.
Scientific Research Applications
Furamidine has been extensively studied for its potential use as an antiparasitic agent. It has shown promising results in the treatment of various parasitic diseases, including African trypanosomiasis, leishmaniasis, and Chagas disease. African trypanosomiasis, also known as sleeping sickness, is caused by the parasite Trypanosoma brucei. Leishmaniasis is caused by the parasite Leishmania, and Chagas disease is caused by the parasite Trypanosoma cruzi. These diseases are prevalent in developing countries, and there is a need for new and effective treatments.
properties
Product Name |
N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14ClNO3/c1-2-9-17-15(18)14-8-7-13(20-14)10-19-12-5-3-11(16)4-6-12/h2-8H,1,9-10H2,(H,17,18) |
InChI Key |
XRALSOPHTJQMBT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)